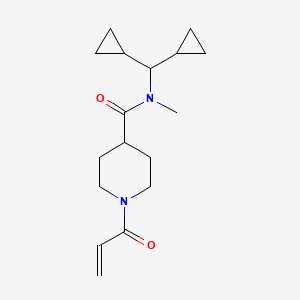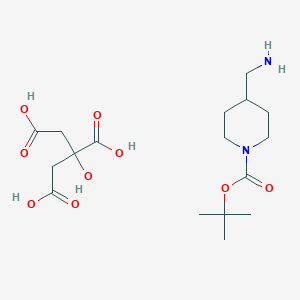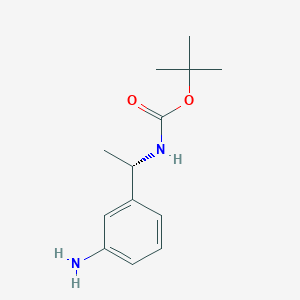
N-(Dicyclopropylmethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dicyclopropylmethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. Adenosine receptors play a crucial role in modulating various physiological functions, including sleep, cardiac function, and immune response. DPCPX has been widely used in scientific research to study the role of adenosine receptors in various physiological processes.
Mécanisme D'action
DPCPX selectively binds to adenosine A1 receptors and blocks the binding of adenosine to these receptors. Adenosine receptors are G protein-coupled receptors that modulate various intracellular signaling pathways. The activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. DPCPX blocks the inhibitory effects of adenosine on adenylate cyclase and increases intracellular cAMP levels. This results in the activation of various signaling pathways and physiological responses.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine in the brain. It has also been shown to increase the contractility of cardiac muscle cells and improve cardiac function. DPCPX has been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors and can be used to block the effects of adenosine on various physiological functions. It is also relatively easy to synthesize and purify. However, DPCPX has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life and may require frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the research on DPCPX. One potential direction is to study the potential therapeutic applications of adenosine receptor antagonists in various diseases such as cancer, asthma, and heart failure. Another direction is to investigate the role of adenosine receptors in the regulation of various physiological functions such as sleep, cardiac function, and immune response. The development of more potent and selective adenosine receptor antagonists may also be a future direction for the research on DPCPX.
Méthodes De Synthèse
The synthesis of DPCPX involves the reaction of N-methylpiperidine-4-carboxylic acid with dicyclopropylmethylamine and 2-methyl-3-butyn-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting compound is then treated with an acid to obtain the final product, DPCPX. The purity and yield of DPCPX can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DPCPX has been extensively used in scientific research to study the role of adenosine receptors in various physiological processes. It has been shown to be a potent and selective antagonist of adenosine A1 receptors and can be used to block the effects of adenosine on various physiological functions. DPCPX has been used to study the role of adenosine receptors in the regulation of sleep, cardiac function, and immune response. It has also been used to investigate the potential therapeutic applications of adenosine receptor antagonists in various diseases such as cancer, asthma, and heart failure.
Propriétés
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-15(20)19-10-8-14(9-11-19)17(21)18(2)16(12-4-5-12)13-6-7-13/h3,12-14,16H,1,4-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJBFMUMNWRXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)C3CCN(CC3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)


![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)


![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)
![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)
![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)